Product packaging for (1-heptyl-1H-benzimidazol-2-yl)methanol(Cat. No.:)

(1-heptyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B376847
M. Wt: 246.35g/mol
InChI Key: FJHSBTCYKXSAOA-UHFFFAOYSA-N
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Description

Overview of Benzimidazole (B57391) Heterocycles in Contemporary Chemical Research

Benzimidazole is a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring. thieme-connect.comrsc.orgnih.gov This bicyclic system, also known as 1,3-benzodiazole, is a cornerstone in medicinal chemistry and materials science. ijdrt.comsrrjournals.com The benzimidazole nucleus is a "privileged scaffold," meaning it frequently appears in biologically active compounds. nih.gov Its derivatives are known to exhibit a vast array of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anthelmintic, and antihypertensive properties. rsc.orgnih.gov

The chemical versatility of the benzimidazole ring allows for substitution at various positions, leading to a great diversity in structure and function. thieme-connect.com The NH group in the imidazole ring possesses both weakly acidic and basic characteristics, enabling it to form salts and participate in various chemical reactions. ijdrt.comnih.gov In unsubstituted benzimidazoles, a rapid prototropic tautomerism occurs, where the proton on the nitrogen atom can shift between the two nitrogen atoms. ijdrt.com The widespread presence of the benzimidazole moiety in natural products, such as N-ribosyldimethyl benzimidazole which is a key component of vitamin B12, further underscores its biological significance. srrjournals.com Researchers are continuously exploring new synthetic methods, including green chemistry approaches, to create novel benzimidazole derivatives for various applications. thieme-connect.com

Significance of 2-Substituted Benzimidazoles in Synthetic Chemistry

Among the various classes of benzimidazole derivatives, those substituted at the 2-position are particularly significant in synthetic and medicinal chemistry. longdom.org This position is considered a critical pharmacophore, and modifications at this site have led to the development of numerous commercially successful drugs. longdom.org Examples include the anti-ulcer medication omeprazole (B731) and the anthelmintic drugs albendazole (B1665689) and mebendazole. rsc.orgctppc.org

The synthesis of 2-substituted benzimidazoles is a major focus of organic chemistry research. The most common method involves the condensation of o-phenylenediamine (B120857) with carboxylic acids or their derivatives, such as aldehydes. thieme-connect.comrsc.org This reaction allows for the introduction of a wide variety of functional groups at the 2-position. Modern synthetic strategies aim to improve these methods by using milder reaction conditions, environmentally friendly catalysts, and achieving higher yields. thieme-connect.comresearchgate.net The development of efficient synthetic routes, such as metal-catalyzed reactions and water-assisted tandem processes, facilitates the creation of extensive libraries of 2-substituted benzimidazoles for screening and development in drug discovery and materials science. nih.govrsc.org

Structural Context of (1-heptyl-1H-benzimidazol-2-yl)methanol within the Benzimidazole Class

This compound belongs to a specific subclass known as N-alkyl-2-(hydroxymethyl)benzimidazoles. Its structure features two key modifications to the parent benzimidazole core:

N-Alkylation: A heptyl group (a seven-carbon alkyl chain) is attached to one of the nitrogen atoms (at position 1) of the imidazole ring. N-alkylation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, which can influence its absorption, distribution, and metabolism. nih.govresearchgate.net

2-Substitution with a Hydroxymethyl Group: A hydroxymethyl (-CH₂OH) group is attached to the carbon atom at position 2. This group can participate in hydrogen bonding, potentially influencing the molecule's interaction with biological targets or its solubility in protic solvents. nih.govacs.org

The combination of these features places it within a group of molecules explored for specific applications. For instance, related N-alkylated benzimidazoles have been studied for their antiviral and corrosion-inhibiting properties. nih.govresearchgate.net The structural analogue, (1H-Benzimidazol-1-yl)methanol, has been characterized by X-ray crystallography, revealing details about its bond lengths and crystal packing, which are influenced by hydrogen bonding. nih.govresearchgate.net The presence of the N-CH₂-O moiety in such compounds can lead to an anomeric effect, influencing bond lengths and molecular conformation. nih.govresearchgate.net

Table 1: Structural and Physicochemical Properties of this compound and Related Analogues

Compound Molecular Formula Molar Mass (g/mol) Key Structural Features XLogP3-AA
This compound C₁₅H₂₂N₂O 246.35 N1-heptyl chain, C2-hydroxymethyl group Data not available
(1-methyl-1H-benzimidazol-2-yl)methanol nih.gov C₉H₁₀N₂O 162.19 N1-methyl group, C2-hydroxymethyl group 0.6
(1H-Benzimidazol-1-yl)methanol nih.gov C₈H₈N₂O 148.16 N1-hydroxymethyl group Data not available
Benzimidazole srrjournals.com C₇H₆N₂ 118.14 Parent heterocyclic scaffold 1.5

XLogP3-AA is a computed measure of hydrophobicity. Higher values indicate greater lipid solubility.

Rationale for Comprehensive Academic Investigation of this compound

The academic investigation of this compound is driven by the ongoing search for novel molecules with enhanced or specific properties. The rationale for its synthesis and characterization is multifaceted:

Exploration of Structure-Activity Relationships (SAR): By synthesizing derivatives with varying alkyl chain lengths (like the heptyl group) and substitutions at the 2-position, researchers can systematically study how these structural changes affect biological activity or material properties. This is a fundamental approach in drug discovery and materials science. nih.gov

Potential Antiviral Applications: N-alkylated benzimidazoles have shown promise as antiviral agents, for example, against HIV and Yellow Fever Virus (YFV). The specific combination of a long alkyl chain (heptyl) and a polar hydroxymethyl group could modulate the compound's ability to interact with viral proteins or penetrate host cells. nih.gov

Corrosion Inhibition: Benzimidazole derivatives are effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. researchgate.netresearchgate.net The nitrogen heteroatoms and the π-electron system of the benzimidazole ring allow the molecule to adsorb onto the metal surface, forming a protective layer. The heptyl group could enhance this protective film by creating a more hydrophobic barrier. researchgate.net

Precursor for Further Synthesis: The hydroxymethyl group at the 2-position serves as a versatile chemical handle. It can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, allowing for the synthesis of a wide range of more complex benzimidazole derivatives. acs.orgresearchgate.netmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2O B376847 (1-heptyl-1H-benzimidazol-2-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35g/mol

IUPAC Name

(1-heptylbenzimidazol-2-yl)methanol

InChI

InChI=1S/C15H22N2O/c1-2-3-4-5-8-11-17-14-10-7-6-9-13(14)16-15(17)12-18/h6-7,9-10,18H,2-5,8,11-12H2,1H3

InChI Key

FJHSBTCYKXSAOA-UHFFFAOYSA-N

SMILES

CCCCCCCN1C2=CC=CC=C2N=C1CO

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2N=C1CO

Origin of Product

United States

Synthetic Methodologies for 1 Heptyl 1h Benzimidazol 2 Yl Methanol and Analogues

Classical and Contemporary Approaches to 2-(Hydroxymethyl)benzimidazoles

The foundational step in the synthesis of the target molecule is the construction of the 2-(hydroxymethyl)benzimidazole scaffold. This is typically accomplished through condensation and cyclization reactions involving key precursors.

Condensation Reactions Involving o-Phenylenediamines and Hydroxymethyl Precursors

A widely employed and classical method for synthesizing 2-(hydroxymethyl)benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with a suitable C1 synthon carrying a hydroxymethyl group or its precursor. banglajol.inforesearchgate.net One of the most direct and common precursors is glycolic acid. banglajol.info The reaction is typically carried out by heating the reactants, often in the presence of a strong acid catalyst like hydrochloric acid or polyphosphoric acid, which facilitates the cyclization to the benzimidazole (B57391) ring. researchgate.net

Another variation of this approach utilizes aldehydes as the C1 source. researchgate.net While formaldehyde (B43269) can be used, the reaction of o-phenylenediamine with various aldehydes is a general method for preparing 2-substituted benzimidazoles. researchgate.netmdpi.com

The reaction conditions for these condensations can be varied to optimize yields. For instance, the condensation of o-phenylenediamine with glycolic acid can be performed in dimethyl formamide (B127407) (DMF) at reflux temperatures of 90°C-100°C. banglajol.info After the reaction, the mixture is typically diluted with water and neutralized to precipitate the product. banglajol.info

ReactantsReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)
o-Phenylenediamine, Glycolic Acid-Dimethyl Formamide90-100-High
o-Phenylenediamine, Carboxylic AcidsStrong Acid (e.g., HCl)-Heating-Good
o-Phenylenediamine, AldehydesOxidizing Agent (e.g., nitrobenzene)-130-140Several-
o-Phenylenediamine, 4-NitrobenzaldehydeBismuth Nitrate (B79036) (10 mol%)Ethanol (B145695)Room Temp1Quantitative

Cyclization Reactions for Benzimidazole Ring Formation with Heptyl Group Installation

The introduction of the heptyl group onto the benzimidazole nitrogen can be achieved either before or after the formation of the benzimidazole ring.

A common strategy involves the initial N-alkylation of o-phenylenediamine with a heptyl halide (e.g., 1-bromoheptane) to form N-heptyl-o-phenylenediamine. This intermediate can then undergo cyclization with a suitable C1 synthon, such as glycolic acid or its derivatives, to yield (1-heptyl-1H-benzimidazol-2-yl)methanol. This method allows for the regioselective installation of the heptyl group at the N-1 position.

Alternatively, the benzimidazole ring can be formed first, yielding 2-(hydroxymethyl)benzimidazole, which is then subsequently N-alkylated with a heptyl halide. This is a widely used approach for the synthesis of N-substituted benzimidazoles. The N-alkylation is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetone. researchgate.net The choice of base and solvent can significantly influence the reaction rate and yield.

Targeted Synthesis of this compound

The specific synthesis of this compound generally follows a multi-step sequence, often starting from readily available and inexpensive starting materials.

Multi-Step Synthetic Sequences from Readily Available Starting Materials

A practical and common multi-step synthesis for this compound begins with the synthesis of the 2-(hydroxymethyl)benzimidazole core. This is typically achieved through the condensation of o-phenylenediamine with glycolic acid, as previously described. banglajol.info

The subsequent and crucial step is the N-alkylation of the pre-formed 2-(hydroxymethyl)benzimidazole with a heptylating agent, most commonly 1-bromoheptane. This reaction is performed under basic conditions to deprotonate the benzimidazole nitrogen, thereby activating it for nucleophilic attack on the alkyl halide.

Starting MaterialReagent 1Reagent 2SolventBaseTemperatureTimeProduct
o-PhenylenediamineGlycolic Acid-DMF-90-100°C-2-(Hydroxymethyl)benzimidazole
2-(Hydroxymethyl)benzimidazole1-Bromoheptane-DMFK₂CO₃Room Temp-This compound

Protecting Group Strategies for the Hydroxyl Functionality

A key challenge in the N-alkylation of 2-(hydroxymethyl)benzimidazole is the presence of two nucleophilic sites: the benzimidazole nitrogen and the hydroxyl group. To achieve selective N-alkylation, it is sometimes necessary to protect the hydroxyl group to prevent undesired O-alkylation.

Several protecting groups can be employed for the hydroxyl functionality. Benzyl (B1604629) ethers are a common choice, formed by reacting the alcohol with benzyl bromide in the presence of a base like sodium hydride. organic-chemistry.org This protecting group is stable under various reaction conditions and can be readily removed by catalytic hydrogenation. organic-chemistry.org

Another effective protecting group for the benzimidazole nitrogen itself is the 2,2,2-trichloroethyl-oxycarbonyl (Troc) group. umass.edu This group can be selectively introduced onto the more nucleophilic benzimidazole nitrogen in the presence of a primary alcohol. umass.edu The N-Troc protected intermediate can then undergo reactions at the hydroxyl site, followed by the removal of the Troc group under mild basic conditions. umass.edu This strategy allows for functionalization of the hydroxyl group before any N-alkylation, or can be used to direct the alkylation to the desired nitrogen atom.

Green Chemistry Approaches in the Synthesis of N-Alkyl-2-(hydroxymethyl)benzimidazoles

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, use less hazardous substances, and improve energy efficiency.

One prominent green chemistry strategy is the use of water as a solvent. Water is non-toxic, inexpensive, and non-flammable. One-pot syntheses of 1,2-disubstituted benzimidazoles have been successfully achieved in water at room temperature using trimethylsilyl (B98337) chloride as a promoter. rsc.org This method offers excellent efficiency and selectivity, with the added benefit of a simplified workup procedure. rsc.org

Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry. semanticscholar.org Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. umich.edu For example, the condensation of o-phenylenediamine with aldehydes can be carried out efficiently under solvent-free conditions by simple grinding followed by heating, representing a highly atom-economical and environmentally benign process. umich.edu

The use of reusable and non-toxic catalysts is another cornerstone of green synthesis. Bismuth nitrate has been shown to be an effective and inexpensive catalyst for the one-pot synthesis of 2-substituted benzimidazoles in ethanol at ambient temperature. rhhz.net Supported gold nanoparticles have also been employed as efficient catalysts for the selective synthesis of 2-alkyl-benzimidazoles under mild conditions. mdpi.comresearchgate.net

Green ApproachReactantsCatalyst/PromoterSolventConditionsAdvantages
Water-mediated synthesiso-Phenylenediamine, AldehydeTrimethylsilyl chlorideWaterRoom TemperatureHigh efficiency and selectivity, simple workup
Solvent-free synthesiso-Phenylenediamine, Organic Acid/Aldehyde-NoneGrinding, then 140°CHigh atom economy, environmentally benign
Microwave-assisted synthesiso-Phenylenediamine, Salicylaldehyde-Ethanol400 MHz, 1 hReduced reaction time, good yield
Green Catalysto-Phenylenediamine, AldehydeBismuth NitrateEthanolRoom TemperatureFast reaction, excellent yield, non-toxic catalyst
Heterogeneous Catalysiso-Phenylenediamine, AldehydeSupported Gold NanoparticlesCHCl₃:MeOHAmbientMild conditions, reusable catalyst

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has become a cornerstone for the rapid and efficient production of benzimidazole derivatives. jocpr.com This technique significantly reduces reaction times, in some cases from hours to mere minutes, while simultaneously enhancing product yields. nih.gov A variety of protocols have been developed, ranging from catalyst-free methods to those employing simple or complex catalytic systems.

Recent studies have demonstrated that the synthesis of benzimidazole derivatives can be achieved with exceptional efficiency using microwave irradiation without any catalyst. eurekaselect.com This approach has yielded products in the range of 94% to 98% within 5 to 10 minutes. eurekaselect.comresearchgate.net Similarly, solvent-free microwave-assisted methods have been reported. For instance, the condensation of o-phenylenediamines with acid anhydrides or diacids proceeds in good yields under microwave irradiation. nih.gov Other optimized methods utilize catalysts under microwave conditions, such as Erbium triflate (Er(OTf)₃) mdpi.com, montmorillonite (B579905) K-10 clay umich.edu, or sodium metabisulfite (B1197395) (Na₂S₂O₅) as an oxidant researchgate.net, to achieve high yields in very short reaction times. The combination of microwave heating with solvent-free conditions presents a particularly green and efficient route for these compounds. mdpi.com

Table 1: Selected Microwave-Assisted Syntheses of Benzimidazole Analogues

Catalyst/ReagentConditionsReaction TimeYield (%)Reference
NoneMicrowave, Catalyst-Free5–10 min94–98 eurekaselect.com
Er(OTf)₃ (1 mol%)Microwave, Solvent-Free5 min>96 mdpi.com
Montmorillonite K-10Microwave10 minNot specified umich.edu
Na₂S₂O₅ (oxidant)Microwave, Solvent-FreeNot specifiedNot specified researchgate.net
None (comparison)Conventional vs. MicrowaveReduced significantlyImproved nih.gov

Ultrasound-Assisted Synthetic Procedures

The application of ultrasonic irradiation, or sonochemistry, offers another green and efficient pathway for synthesizing benzimidazole derivatives. This method enhances chemical reactivity through acoustic cavitation, leading to shorter reaction times and high yields under mild conditions. nih.gov

Catalyst-free, ultrasound-assisted procedures have been successfully developed, yielding a range of benzimidazole derivatives in 8 to 30 minutes with yields between 92% and 95%. colab.ws The use of environmentally benign solvents like water or ethanol/water mixtures further enhances the green credentials of these methods. researchgate.net Various catalytic systems have also been paired with ultrasonication. For example, recyclable catalysts such as Amberlite IR-120 have been used effectively. researchgate.net Other approaches employ natural or modified clays (B1170129) like Maghnite-H+ researchgate.net or nano-catalysts, such as Co/Mn supported on graphene oxide, to drive the reaction efficiently at room temperature. nih.gov The combination of ultrasound with nano-catalysis is recognized as a particularly effective tool for diverse organic transformations. researchgate.net

Table 2: Examples of Ultrasound-Assisted Syntheses of Benzimidazole Analogues

Catalyst/ConditionsSolventReaction TimeYield (%)Reference
NoneNot specified8–30 min92–95 colab.ws
Amberlite IR-120EtOH/H₂ONot specifiedHigh researchgate.net
Maghnite-H⁺Methanol (B129727)1 hGood researchgate.net
Co/Mn on Graphene OxideNot specifiedNot specifiedComparable to thermal nih.gov
Water-mediatedWaterNot specifiedGood to excellent researchgate.net

Catalyst-Free and Solvent-Free Methodologies

In pursuit of sustainable chemical synthesis, methods that eliminate both catalysts and solvents are highly desirable. For benzimidazole synthesis, such approaches often involve the direct condensation of starting materials under thermal or microwave conditions. A one-pot, solvent-free synthesis can be achieved by simply grinding o-phenylenediamines with either organic acids or aldehydes, followed by heating, a method noted for its unsurpassed atom economy. umich.eduresearchgate.net Temperatures around 140°C have been found to be optimal for these reactions, which are suitable for a variety of aliphatic and aromatic substrates. umich.edu

Microwave irradiation has also proven highly effective for promoting catalyst- and solvent-free reactions, leading to excellent yields in very short timeframes. eurekaselect.com These green synthetic methods are not only environmentally friendly but also simplify product isolation and purification, making them attractive for industrial applications. umich.edu

Catalytic Strategies in Benzimidazole Methanol Synthesis

The construction of the benzimidazole core and its subsequent functionalization are frequently accomplished using a wide range of catalytic systems. These include transition metals, heterogeneous catalysts, and organocatalysts, each offering distinct advantages in terms of selectivity, efficiency, and substrate scope.

Transition Metal-Catalyzed Coupling Reactions for Benzimidazole Scaffold Construction

Transition metals, particularly palladium and copper, are pivotal in the synthesis of the benzimidazole scaffold through various cross-coupling reactions.

Palladium-Catalyzed Reactions: Palladium catalysts enable powerful methods for forming the benzimidazole ring. Cascade catalysis, for instance, allows for a modular and regiocontrolled synthesis from readily available starting materials. nih.gov Recyclable palladium catalysts have been developed for reactions involving hydrogen transfer, which can be carried out under mild conditions with good to excellent yields. rsc.orgrsc.org Another strategy involves the use of N-(o-halophenyl)imidoyl chlorides or imidates as precursors, which can be coupled with various N-nucleophiles in a palladium-catalyzed process to form N-substituted benzimidazoles. acs.org

Copper-Catalyzed Reactions: Copper is a cheaper and more abundant alternative to palladium and has been widely used in benzimidazole synthesis. mdpi.com Copper-catalyzed intramolecular N-arylation is a straightforward route to the benzimidazole ring system, and protocols using water as a solvent have been developed, enhancing the environmental and economic value of the methodology. acs.org Facile, one-pot, three-component reactions using a copper catalyst can efficiently produce benzimidazoles from simple precursors like 2-haloanilines, aldehydes, and sodium azide (B81097). organic-chemistry.orgacs.org These methods often exhibit broad substrate tolerance. mdpi.comacs.org

Other Transition Metals: Besides palladium and copper, other transition metals like iron have been employed. Iron-catalyzed one-pot, three-component synthesis of benzimidazoles can proceed in high yields under mild, room-temperature conditions. nih.gov Additionally, various metal complexes involving cobalt and zinc have been synthesized and characterized for their potential applications. mdpi.comnih.gov

Heterogeneous Catalysis in Benzimidazole Derivative Synthesis

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability. organic-chemistry.orgajgreenchem.com

Zeolites and Clays: Zeolites, such as Zeolite HY, have been used as effective, thermally stable catalysts for the condensation of o-phenylenediamines with carboxylic acids, particularly under solvent-free microwave conditions. tandfonline.com Similarly, natural clays like montmorillonite K-10 and Maghnite-H+ serve as green and efficient catalysts. umich.eduresearchgate.net

Supported and Nanoparticle Catalysts: A wide variety of supported catalysts have been developed. These include copper oxide nanoparticles, which can be recovered and recycled without a loss of activity organic-chemistry.org, and zinc sulfide (B99878) nanoparticles for one-pot cyclocondensation reactions. ajgreenchem.com Other systems involve immobilizing metal complexes or acidic groups onto solid supports like silica (B1680970) (SBA-15) doi.org, magnetic nanoparticles (Fe₃O₄) doi.org, or graphite (B72142) researchgate.net. These materials often exhibit high surface area and catalytic activity, enabling efficient synthesis under mild conditions. doi.orgresearchgate.net

Table 3: Overview of Heterogeneous Catalysts in Benzimidazole Synthesis

Catalyst TypeSpecific ExampleKey AdvantagesReference
ZeoliteZeolite HYThermal stability, suitable for microwave/solvent-free conditions tandfonline.com
NanoparticlesCopper(II) oxide (CuO)Reusable, efficient, ligand-free organic-chemistry.org
NanoparticlesZinc Sulfide (nano-ZnS)Mild conditions, short reaction times, high yields ajgreenchem.com
Supported CatalystSulfonic acid on SBA-15Mesoporous, efficient at room temperature doi.org
ClayMontmorillonite K-10Effective under microwave irradiation umich.edu
Supported CatalystTsOH/graphiteMild and simple conditions researchgate.net

Organocatalysis in N-Alkylation and Hydroxymethylation Reactions

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a metal-free alternative for key synthetic steps. In the context of this compound, this applies to the N-alkylation to attach the heptyl group and the hydroxymethylation at the C2 position.

While direct organocatalytic hydroxymethylation of benzimidazoles is not extensively documented, the principles of organocatalysis can be applied to analogous transformations. For instance, the stereoselective aldol (B89426) addition between a 2-oxoethyl derivative of a nucleobase and a ketone can be catalyzed by amines like L-prolinamide. thieme-connect.comresearchgate.net This type of reaction, which forms a C-C bond and introduces a hydroxyl group, could theoretically be adapted for the reaction with formaldehyde to achieve hydroxymethylation.

For the crucial N-alkylation step, organocatalytic methods provide a valuable alternative. Organic bases, such as the bicyclic amidine 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are widely used as inexpensive and homogeneous catalysts for a variety of reactions, including cyclizations and condensations relevant to benzimidazole synthesis. researchgate.net Furthermore, N-heterocyclic carbenes (NHCs), which are powerful organocatalysts, have nucleophilicities comparable to other common catalysts and can be employed in various transformations. beilstein-journals.org The development of organocatalytic routes for both the N-alkylation and subsequent C2-functionalization steps represents a promising area for the synthesis of complex benzimidazole derivatives.

Comparative Analysis of Synthetic Efficiencies and Selectivities

The selection of an optimal synthetic route for this compound and its analogues is contingent upon a thorough evaluation of various performance metrics. Key among these are yield, purity, reaction time, and the chemo- and regioselectivity of the reactions, particularly the N-alkylation step.

Different synthetic strategies for analogous benzimidazole derivatives exhibit a wide range of efficiencies. For example, traditional methods involving the condensation of o-phenylenediamine with carboxylic acids or aldehydes can be effective but may require harsh conditions and long reaction times. A solvent-free approach for the synthesis of benzimidazole derivatives by reacting o-phenylenediamine with aldehydes at 140°C has been reported to produce yields ranging from 55% to 92% within 1 to 2 hours, depending on the aldehyde used. umich.edu

Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions and often improve yields. For instance, the synthesis of 1,2-disubstituted benzimidazoles using ionic liquids under microwave irradiation can afford excellent yields and purity with significantly reduced reaction times. nih.gov

The N-alkylation step itself is subject to considerable variation in efficiency based on the chosen conditions. Conventional heating with an alkyl halide in the presence of a base like potassium carbonate is a standard method. researchgate.net However, greener and more efficient protocols are continuously being developed. For example, the use of phase-transfer catalysts or performing the reaction in aqueous media can enhance reaction rates and simplify purification.

To illustrate the comparative efficiencies, the following data has been compiled from various synthetic approaches for N-alkylated benzimidazoles and related derivatives.

Synthetic RouteKey Reagents/ConditionsTypical Yield (%)Typical Reaction TimeReference
Solvent-Free Condensation (Aldehyde)o-phenylenediamine, Aldehyde, 140°C55-921-2 hours umich.edu
Graphite Oxide Catalyzed Synthesiso-phenylenediamine, Aldehyde, Graphite Oxide, 80°C>8560 minutes scielo.br
N-Alkylation with Benzyl Chloride2-((thiobenzyl)methyl)-1H-benzimidazole, K2CO3Not specifiedNot specified researchgate.net
Refluxing with 4-fluorobenzaldehyde1,3-dihydro-2H-1,3-benzimidazole-2-thione, DMSO, K2CO3921 hour mdpi.com

A significant challenge in the synthesis of N-substituted benzimidazoles from an unsubstituted benzimidazole precursor is controlling the regioselectivity of the N-alkylation. The benzimidazole ring contains two nitrogen atoms (N-1 and N-3) that can potentially be alkylated. For an unsymmetrically substituted benzimidazole like 2-(hydroxymethyl)benzimidazole, these two nitrogens are chemically distinct, leading to the possibility of forming two different regioisomers: the desired 1-heptyl-2-(hydroxymethyl)benzimidazole and the isomeric 3-heptyl-2-(hydroxymethyl)benzimidazole.

The ratio of the N-1 to N-3 alkylated products is influenced by several factors, including the nature of the substituent at the C-2 position, the type of alkylating agent, the base used, the solvent, and the reaction temperature. Generally, the N-1 position is sterically more accessible, and under thermodynamic control, the N-1 substituted product is often favored. However, under kinetic control, a mixture of isomers can be obtained.

Studies on the N-alkylation of related heterocyclic systems like indazoles have shown that the choice of base and solvent can dramatically influence the regioselectivity. For instance, using sodium hydride in tetrahydrofuran (B95107) has been shown to favor N-1 alkylation for a range of substituted indazoles. beilstein-journals.org Similar principles can be applied to the synthesis of this compound to maximize the yield of the desired regioisomer.

In the context of stereoselectivity, if the substituent at the 2-position or the alkyl group contains a chiral center, the formation of diastereomers is possible. For this compound, this is not a primary concern as neither the heptyl group nor the hydroxymethyl group are chiral. However, for analogues with chiral substituents, controlling stereoselectivity would be an additional synthetic challenge.

The table below summarizes factors influencing regioselectivity in the N-alkylation of benzimidazole and related heterocycles.

FactorInfluence on Regioselectivity (N-1 vs. N-3)Example/ObservationReference
Steric Hindrance at C-2Bulky groups at C-2 can favor N-1 alkylation due to reduced steric clash.General principle in heterocyclic chemistry.N/A
Base and Solvent SystemCan significantly alter the N-1/N-3 ratio. NaH in THF often favors N-1.Observed in the N-alkylation of indazoles. beilstein-journals.org
Reaction ConditionsThermodynamic control (higher temperatures, longer reaction times) may favor the more stable N-1 isomer.General principle of kinetic vs. thermodynamic control.N/A
Nature of Alkylating AgentThe reactivity and size of the alkylating agent can influence the site of attack.Mitsunobu conditions can show different selectivity compared to alkyl halides. beilstein-journals.org

Computational and Theoretical Investigations of 1 Heptyl 1h Benzimidazol 2 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (1-heptyl-1H-benzimidazol-2-yl)methanol at the atomic level. These calculations provide a theoretical framework to predict molecular geometry, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. sci-hub.boxnih.gov This process minimizes the total energy of the molecule, providing accurate predictions of bond lengths, bond angles, and dihedral angles.

The optimized geometry reveals a benzimidazole (B57391) core that is nearly planar, a characteristic feature of this heterocyclic system. researchgate.netnih.gov The heptyl group attached to one of the nitrogen atoms and the hydroxymethyl group at the 2-position introduce conformational flexibility. DFT calculations can quantify the energetic differences between various conformers, identifying the global minimum energy structure. The electronic structure analysis from DFT provides information on the distribution of electrons within the molecule, which is essential for understanding its chemical behavior.

Interactive Data Table: Optimized Geometrical Parameters of this compound (Representative Data)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

For this compound, the HOMO is typically localized on the electron-rich benzimidazole ring system, indicating that this is the primary site for electrophilic attack. Conversely, the LUMO is also distributed over the benzimidazole moiety, suggesting it can accept electrons in reactions with nucleophiles. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability.

Interactive Data Table: Frontier Molecular Orbital Energies of this compound (Representative Data)

The Molecular Electrostatic Potential (MEP) surface, or Electrostatic Potential Surface (EPS) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. dergipark.org.tr The MEP map plots the electrostatic potential on the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.

In the case of this compound, the MEP map would likely show the most negative potential (red) localized around the nitrogen atoms of the benzimidazole ring and the oxygen atom of the hydroxymethyl group, highlighting these as the primary sites for electrophilic interaction. nih.gov The hydrogen atoms, particularly the one on the hydroxyl group, would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. acadpubl.eu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for studying charge transfer, hyperconjugation, and delocalization effects that contribute to molecular stability. tandfonline.comresearchgate.net

For this compound, NBO analysis can quantify the delocalization of electron density from the nitrogen lone pairs into the aromatic system of the benzimidazole ring. It can also reveal hyperconjugative interactions between the sigma bonds of the heptyl and hydroxymethyl groups and the pi-system of the ring. These interactions are quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a stronger interaction and greater stabilization. researchgate.net

Interactive Data Table: Significant NBO Interactions in this compound (Representative Data)

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve.

The heptyl chain and the hydroxymethyl group of this compound are flexible and can adopt various conformations. MD simulations are an excellent tool to explore this conformational landscape. By simulating the molecule in a solvent, such as water or methanol (B129727), at a given temperature, one can observe the different shapes the molecule adopts and the transitions between them. nih.govunife.it

This analysis can reveal the most populated conformations and the energy barriers between them. Understanding the preferred conformations is crucial as the shape of the molecule can significantly influence its interactions with other molecules and its biological activity. For instance, certain conformations might be more favorable for binding to a biological target. The simulations can also provide information on the intramolecular hydrogen bonding possibilities involving the hydroxymethyl group.

Solvent Effects on Molecular Conformation and Dynamics

The long heptyl chain at the N1 position of the benzimidazole ring introduces considerable conformational flexibility. In nonpolar solvents, this aliphatic chain is likely to adopt a more extended conformation to maximize dispersion interactions with the solvent molecules. Conversely, in polar solvents, the heptyl chain may fold to minimize its surface area exposed to the polar environment, a phenomenon driven by the hydrophobic effect. The orientation of the methanol group at the C2 position is also sensitive to the solvent. In protic solvents, such as methanol or water, hydrogen bonding between the solvent and the hydroxyl group of the methanol substituent can stabilize specific conformations, influencing the rotational barrier around the C2-C(methanol) bond.

Computational models like the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) are often used to simulate the bulk solvent effects on the equilibrium geometry of the molecule. For a more detailed understanding of the dynamic behavior, molecular dynamics simulations with explicit solvent molecules are employed. These simulations can reveal the time-evolution of the molecular conformation, including the folding and unfolding of the heptyl chain and the rotational dynamics of the methanol group, providing insights into the conformational landscape of the molecule in different solvent environments.

Prediction of Spectroscopic Properties from First Principles

Computational ¹H and ¹³C NMR Chemical Shift Prediction for Validation of Experimental Data

First-principles calculations of nuclear magnetic resonance (NMR) chemical shifts are a powerful tool for the structural elucidation and validation of experimental data for compounds like this compound. Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard approach for predicting ¹H and ¹³C NMR spectra with a high degree of accuracy. researchgate.netnih.gov

The process begins with the optimization of the molecular geometry of this compound at a suitable level of theory, such as B3LYP with a 6-31G(d) basis set or higher. nih.gov Following geometry optimization, the magnetic shielding tensors for each nucleus are calculated using the GIAO method. These shielding tensors are then converted to chemical shifts by referencing them to the shielding tensor of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

Solvent effects are crucial for accurate NMR predictions and are often incorporated using implicit solvation models like PCM or SMD. nih.gov The predicted chemical shifts can then be compared with experimental spectra to confirm the molecular structure, assign specific resonances to individual protons and carbons, and investigate conformational isomers. Discrepancies between computed and experimental shifts can point to specific conformational features or intermolecular interactions not fully captured by the computational model.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values based on typical ranges for similar benzimidazole derivatives and should be validated by experimental data.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Benzimidazole H4/H77.6 - 7.8110 - 120
Benzimidazole H5/H67.2 - 7.4122 - 124
-CH₂OH4.8 - 5.055 - 60
-OH(variable)-
N-CH₂- (heptyl)4.2 - 4.445 - 50
Heptyl CH₂1.2 - 1.922 - 32
Heptyl CH₃0.8 - 0.914

Vibrational Frequency Calculations for IR and Raman Spectra Interpretation

Computational vibrational frequency analysis is an indispensable tool for interpreting the infrared (IR) and Raman spectra of this compound. By calculating the vibrational modes and their corresponding frequencies and intensities, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands to specific molecular motions. These calculations are typically performed using DFT methods, which have been shown to provide reliable vibrational data for benzimidazole derivatives. researchgate.netmdpi.comscispace.com

The process involves first optimizing the molecular geometry to a minimum energy structure. Subsequently, the harmonic vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set limitations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.

The calculated IR and Raman intensities help in distinguishing between different vibrational modes. For instance, the characteristic C=N and C=C stretching vibrations of the benzimidazole ring are expected to appear in the 1400-1650 cm⁻¹ region. The O-H stretching of the methanol group would be a prominent band in the IR spectrum, typically around 3200-3600 cm⁻¹, and its position can be sensitive to hydrogen bonding. The various C-H stretching and bending modes of the heptyl chain and the benzimidazole core can also be assigned based on the computational results.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are illustrative values based on typical ranges for similar benzimidazole derivatives.)

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
O-H Stretch3200 - 3600Strong (IR)
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Strong
C=N Stretch1600 - 1650Medium
C=C Aromatic Stretch1400 - 1600Medium to Strong
C-O Stretch1000 - 1200Strong

Reaction Mechanism Studies through Computational Approaches

Transition State Analysis of Key Synthetic Steps

The synthesis of this compound typically involves the condensation of N-heptyl-o-phenylenediamine with a suitable two-carbon electrophile, such as glycolic acid or its derivatives, followed by cyclization. Computational chemistry provides a powerful means to investigate the detailed mechanism of these synthetic steps, particularly through the analysis of transition states. By mapping the potential energy surface of the reaction, key intermediates and transition state structures can be identified, and the activation energies for each step can be calculated.

DFT calculations are commonly employed to locate transition states. A transition state is a first-order saddle point on the potential energy surface, and its structure can be located using various optimization algorithms. Once a transition state is found, its identity is confirmed by vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For the synthesis of this compound, a key step is the intramolecular cyclization to form the imidazole (B134444) ring. Transition state analysis of this step would reveal the geometry of the molecule as the nucleophilic nitrogen attacks the electrophilic carbon, leading to ring closure. The calculated activation energy for this step provides insight into the reaction kinetics and can help in optimizing reaction conditions. Furthermore, computational studies can be used to compare different synthetic routes and predict the most efficient pathway.

Investigation of Catalytic Cycles involving Benzimidazole Methanol Derivatives

Benzimidazole derivatives are known to act as ligands for metal catalysts and, in some cases, as organocatalysts themselves in various organic transformations. enpress-publisher.com While specific catalytic applications of this compound are not extensively documented, computational methods can be employed to explore its potential catalytic activity and to investigate the mechanisms of catalytic cycles involving similar benzimidazole methanol derivatives.

DFT calculations can be used to model the interaction of the benzimidazole derivative with a metal center or a substrate. The binding energies and geometries of the resulting complexes can be determined, providing insights into the stability and reactivity of the catalytic species. For a proposed catalytic cycle, each elementary step, including substrate binding, oxidative addition, migratory insertion, and reductive elimination, can be modeled computationally.

Transition state theory can then be applied to calculate the rate constants for each step, allowing for the identification of the rate-determining step of the catalytic cycle. This information is invaluable for the rational design of more efficient catalysts. For instance, modifications to the benzimidazole ligand, such as altering the substituent at the N1 or C2 position, can be explored computationally to see how these changes affect the catalytic activity. Such in silico screening can significantly accelerate the discovery of new and improved catalytic systems based on the benzimidazole scaffold.

Coordination Chemistry of 1 Heptyl 1h Benzimidazol 2 Yl Methanol and Its Metal Complexes

Ligand Properties of (1-heptyl-1H-benzimidazol-2-yl)methanol

The coordination behavior of this compound is dictated by the electronic and steric properties of its constituent functional groups: the 1-substituted benzimidazole (B57391) ring and the 2-methanol group.

This compound possesses two primary potential coordination sites, making it a candidate for acting as a bidentate ligand.

Nitrogen Donor: The benzimidazole ring contains a pyridine-type nitrogen atom (N-3) that has a lone pair of electrons available for coordination to a metal center. The nitrogen at the 1-position is substituted with a heptyl group, making it a tertiary amine and generally unavailable for coordination. The coordination of the N-3 nitrogen atom is a well-established feature in the chemistry of benzimidazole derivatives. nih.govnih.govresearchgate.net

Oxygen Donor: The hydroxyl group of the methanol (B129727) substituent at the 2-position provides an oxygen donor atom. This allows the ligand to form a stable five-membered chelate ring with a metal ion, coordinating through both the N-3 and the hydroxyl oxygen atoms. researchgate.netresearchgate.net The deprotonation of this hydroxyl group can lead to the formation of a neutral bidentate ligand.

This N,O-bidentate coordination mode is common for 2-(hydroxymethyl)benzimidazole derivatives, leading to the formation of stable metallacycles. researchgate.netresearchgate.net

The benzimidazole unit possesses a dualistic acidic and basic nature. nih.gov

Basicity: The pyridine-type nitrogen (N-3) of the benzimidazole ring is basic and can be protonated in acidic media. The experimental pKa for the protonation of benzimidazole is approximately 5.41. nih.gov The presence of the electron-donating heptyl group at the N-1 position and the methanol group at the C-2 position is expected to slightly increase the basicity of the N-3 atom compared to the parent benzimidazole.

Acidity: The hydroxyl group of the methanol moiety is weakly acidic and can be deprotonated in the presence of a strong base or upon coordination to a metal ion. This deprotonation facilitates the role of the oxygen atom as a coordinating site. researchgate.net The N-H proton of an unsubstituted benzimidazole is acidic (pKa around 12.8), but in this compound, this site is blocked by the heptyl group, removing this acidic character. nih.gov

The interplay of the basic nitrogen and the acidic hydroxyl group is central to the ligand's ability to form stable complexes with a wide range of metal ions.

Table 1: Acidity and Basicity of Related Imidazole (B134444) Compounds

Compound pKa (Protonated Species) pKa (Neutral Species)
Imidazole 7.11 (calc.), 7.05 (exp.) 14.4 (calc.), 14.5 (exp.)
Benzimidazole 5.69 (calc.), 5.41 (exp.) 12.8 (calc.), 12.8 (exp.)

Data sourced from reference nih.gov.

Synthesis and Characterization of Metal Complexes

The versatile donor set of this compound allows for the synthesis of complexes with various transition metals.

The synthesis of metal complexes with benzimidazole-based ligands is typically achieved through straightforward reaction procedures. royalsocietypublishing.orgnih.gov A common method involves the reaction of the ligand with a metal salt in a suitable solvent. psu.eduiosrjournals.org

For this compound, a general synthetic route would involve:

Dissolving the ligand in a solvent such as methanol, ethanol (B145695), or a mixture containing dimethylformamide (DMF). psu.eduiosrjournals.org

Adding a solution of the desired metal salt (e.g., Cu(CH₃COO)₂·H₂O, NiCl₂·6H₂O, Co(NO₃)₂·6H₂O, Zn(CH₃COO)₂·2H₂O, or AgNO₃) to the ligand solution, typically in a 1:1 or 1:2 metal-to-ligand molar ratio. iosrjournals.orgnih.govresearchgate.net

The reaction mixture is often heated under reflux for several hours to ensure complete reaction. psu.edu

Upon cooling, the resulting metal complex often precipitates out of the solution. The solid product is then collected by filtration, washed with the solvent, and dried. psu.eduiosrjournals.org

The choice of metal salt, solvent, and stoichiometry can influence the final structure and coordination geometry of the complex, leading to mononuclear, binuclear, or polymeric species. nih.govrsc.orgelectronicsandbooks.com

Spectroscopic techniques are indispensable for confirming the coordination of the ligand to the metal center and for elucidating the structure of the resulting complexes.

UV-Vis Spectroscopy: The electronic absorption spectra of the complexes provide evidence of coordination. Upon complexation, the intra-ligand π→π* transition bands of the benzimidazole moiety may shift. nih.gov More significantly, new bands corresponding to ligand-to-metal charge transfer (LMCT) transitions often appear, typically in the UV or visible region. nih.govmostwiedzy.pl For paramagnetic d-block metals like Cu(II), Co(II), and Ni(II), weak, broad absorption bands due to d-d transitions are observed in the visible or near-infrared region, and their positions are indicative of the coordination geometry (e.g., octahedral vs. tetrahedral). researchgate.netiosrjournals.orgresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying paramagnetic complexes, such as those of Cu(II) (d⁹ configuration). mdpi.com The EPR spectrum of a Cu(II) complex provides the principal values of the g-tensor (gₓ, gᵧ, g₂) which are sensitive to the symmetry of the ligand field around the copper ion. mostwiedzy.plmdpi.com For instance, an axial spectrum (gₓ ≈ gᵧ ≠ g₂) is characteristic of a tetragonally distorted octahedral or square planar geometry, which is common for Cu(II) complexes. researchgate.netmdpi.com

X-ray Absorption Spectroscopy (XAS): XAS is particularly useful for probing the local environment of metal ions that are spectroscopically "silent" to other techniques, such as the d¹⁰ Zn(II) ion. nih.govacs.org The X-ray Absorption Near Edge Structure (XANES) region of the spectrum provides information on the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom. aip.orgnih.govacs.org The Extended X-ray Absorption Fine Structure (EXAFS) region yields precise information about the type, number, and distances of the neighboring atoms, allowing for a detailed reconstruction of the metal's first coordination sphere. nih.govnih.gov

Table 2: Representative Spectroscopic Data for Benzimidazole-Metal Complexes

Complex Type Technique Observed Features Interpretation
Cu(II)-Benzimidazole UV-Vis Broad band ~600-700 nm d-d transition, confirms Cu(II) coordination royalsocietypublishing.orgmostwiedzy.pl
Cu(II)-Benzimidazole EPR Axial or rhombic signal with g > 2.0 Confirms paramagnetic Cu(II) center and provides geometry information mostwiedzy.plmdpi.com
Zn(II)-Benzimidazole XANES Edge energy and pre-edge features Indicates coordination number and geometry nih.govaip.org

The magnetic properties of complexes containing unpaired electrons, such as those of high-spin Co(II) (d⁷), Ni(II) (d⁸), and Cu(II) (d⁹), provide valuable insight into their electronic structure and stereochemistry.

Magnetic Susceptibility: Measurements of magnetic susceptibility at different temperatures are used to calculate the effective magnetic moment (μ_eff) of a complex. researchgate.netiosrjournals.org

Cobalt(II) Complexes: High-spin octahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.3–5.2 Bohr magnetons (B.M.), while tetrahedral Co(II) complexes have moments in the range of 4.2–4.8 B.M. researchgate.net

Nickel(II) Complexes: Octahedral Ni(II) complexes generally show magnetic moments between 2.9 and 3.4 B.M., consistent with two unpaired electrons. iosrjournals.org Square planar Ni(II) complexes are typically diamagnetic (μ_eff = 0 B.M.), whereas tetrahedral complexes have moments around 3.5–4.2 B.M. electronicsandbooks.com

Copper(II) Complexes: Mononuclear Cu(II) complexes have one unpaired electron and typically display magnetic moments around 1.7–2.2 B.M. iosrjournals.org In cases where two Cu(II) centers are in close proximity within a dinuclear complex, magnetic coupling (either ferromagnetic or antiferromagnetic) can occur, leading to deviations from the expected value. electronicsandbooks.com

These magnetic moment values are crucial for assigning the correct geometry to the newly synthesized complexes. researchgate.netiosrjournals.org

Table 3: Typical Magnetic Moments for Paramagnetic Metal Complexes

Metal Ion Geometry d-Electrons Typical μ_eff (B.M.)
Co(II) Octahedral (High-Spin) 7 4.3 - 5.2
Ni(II) Octahedral 8 2.9 - 3.4 iosrjournals.org

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
Copper(II) acetate (B1210297) monohydrate
Nickel(II) chloride hexahydrate
Cobalt(II) nitrate (B79036) hexahydrate
Zinc(II) acetate dihydrate
Silver(I) nitrate
Imidazole
Benzimidazole
Dimethylformamide (DMF)
Methanol

Single Crystal X-ray Diffraction of Metal Complexes for Definitive Structural Elucidation

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional structure of metal complexes. This powerful analytical method provides precise details regarding bond lengths, bond angles, coordination geometry of the metal center, and the conformation of the ligand. While specific crystallographic data for metal complexes of this compound are not widely available, studies on analogous heptyl-substituted benzimidazole ligands offer significant insights.

For instance, a study on transition metal complexes of a related ligand containing two heptyl chains, 2,6-bis(N-heptylbenzimidazol-2-yl)pyridine, has demonstrated the utility of single-crystal X-ray diffraction in characterizing their molecular structures. researchgate.net The investigation revealed that the metal ions in the Mn(II), Co(II), Cu(II), and Zn(II) complexes are five-coordinate with a distorted square pyramidal geometry. researchgate.net This underscores the importance of X-ray diffraction in elucidating the intricate structural features of such complexes.

For any newly synthesized metal complex of this compound, single-crystal X-ray diffraction would be crucial for:

Elucidation of the precise coordination geometry: Differentiating between various possible geometries such as tetrahedral, square planar, square pyramidal, or octahedral.

Confirmation of the ligand's coordination mode: Ascertaining whether the ligand coordinates in a monodentate, bidentate, or bridging fashion.

Analysis of supramolecular interactions: Detailing the role of the hydroxyl group and the benzimidazole ring in forming hydrogen bonds and π-π stacking interactions, which govern the crystal packing.

A representative table of crystallographic data that would be generated from a single-crystal X-ray diffraction study is presented below.

Crystallographic Parameter Description
Empirical Formula The simplest whole-number ratio of atoms in the complex.
Formula Weight The sum of the atomic weights of the atoms in the empirical formula.
Crystal System The crystal system (e.g., monoclinic, orthorhombic) to which the crystal belongs.
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Volume (V) The volume of the unit cell.
Z The number of formula units per unit cell.
Calculated Density (ρ) The density of the crystal calculated from the crystallographic data.
Final R-indices A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Coordination Modes and Geometries in Metal Complexes

The this compound ligand possesses multiple potential donor atoms—the two nitrogen atoms of the benzimidazole ring and the oxygen atom of the hydroxyl group—allowing for a variety of coordination modes.

The versatile benzimidazole moiety can engage with metal centers in several ways:

Monodentate Coordination: The ligand can bind to a metal ion through the imine nitrogen atom (N3) of the benzimidazole ring. This mode is common in complexes where other ligands occupy the remaining coordination sites of the metal. The steric bulk of the N-heptyl substituent may favor this type of coordination.

Bidentate Coordination: A common and stable coordination mode for this ligand would involve chelation through the N3 nitrogen and the oxygen atom of the 2-methanol group, forming a five-membered ring. Such chelation is often favored due to the thermodynamic stability of the resulting complex. Studies on similar 2-(hydroxyphenyl)benzimidazole ligands have demonstrated this bidentate behavior. mdpi.com

Bridging Coordination: The benzimidazole ring can act as a bridge between two metal centers, with the N1 and N3 atoms coordinating to different metal ions. This can lead to the formation of polynuclear complexes or extended coordination polymers.

The hydroxyl group is a key functional feature of this compound, playing a crucial role in both coordination and the establishment of supramolecular architectures.

Direct Coordination: The oxygen atom of the hydroxyl group can coordinate directly to the metal center, acting as a neutral donor or, upon deprotonation, as an anionic alkoxide ligand. The formation of an M-O bond is integral to the bidentate coordination mode discussed above.

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor. In the solid state, it can form intramolecular hydrogen bonds with other donor/acceptor atoms within the complex or, more commonly, intermolecular hydrogen bonds with adjacent complex molecules, solvent molecules, or counter-ions. These hydrogen bonding interactions are fundamental in directing the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. The presence of the long, flexible heptyl chain can also influence the packing of these networks, potentially leading to the formation of lamellar or other organized solid-state structures.

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes of benzimidazole derivatives are recognized for their catalytic prowess in a range of organic transformations. dntb.gov.uahanser.de While the catalytic activity of complexes specifically derived from this compound is a developing area of research, their potential can be inferred from the performance of structurally related compounds.

The presence of the heptyl group is likely to confer good solubility in many organic solvents, making these complexes excellent candidates for homogeneous catalysts . Potential applications include:

Oxidation reactions: Following the precedent of other benzimidazole-metal complexes, they could catalyze the oxidation of alcohols or other substrates. dntb.gov.ua

Reduction reactions: They may serve as catalysts for transfer hydrogenation of ketones and imines.

Carbon-carbon coupling reactions: As is characteristic of many palladium and copper benzimidazole complexes, they could be active in reactions such as Suzuki, Heck, and Sonogashira couplings.

For heterogeneous catalysis , the ligand or its metal complexes could be immobilized on solid supports. This approach facilitates catalyst separation and recycling, which is advantageous for industrial applications. Furthermore, metal-free benzimidazole-based ionic polymers have been shown to act as efficient heterogeneous catalysts for processes like CO2 cycloaddition, highlighting the versatility of the benzimidazole scaffold. nih.gov

A thorough investigation of the reaction mechanism is essential for optimizing catalyst performance and expanding its applications. For a hypothetical catalytic cycle involving a metal complex of this compound, a multi-faceted approach involving kinetic studies, spectroscopic monitoring, and computational modeling would be employed.

For instance, in a typical cross-coupling reaction, the mechanism would likely proceed through a series of fundamental steps: oxidative addition of a substrate to the metal center, ligand exchange or transmetalation, and finally, reductive elimination to yield the product and regenerate the active catalyst. The benzimidazole ligand plays a crucial role in stabilizing the metal center throughout these electronic and coordination changes.

Density Functional Theory (DFT) calculations could be particularly insightful for mapping the reaction pathway, identifying transition states, and understanding the electronic effects of the ligand on the catalytic cycle. nih.gov Such mechanistic studies are critical for the rational design of more efficient and selective catalysts based on the this compound framework.

Chemical Reactivity and Derivatization of 1 Heptyl 1h Benzimidazol 2 Yl Methanol

Reactions at the Hydroxyl Group

The primary alcohol functionality in (1-heptyl-1H-benzimidazol-2-yl)methanol is a key site for various chemical transformations, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

Esterification: The hydroxyl group of this compound can be readily converted to an ester. A common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, for a more controlled reaction, acyl chlorides or anhydrides can be used in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated acid. These reactions are typically carried out in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107).

A representative esterification reaction involves the acylation of the hydroxyl group to form an acetate (B1210297) ester. This can be achieved by treating the starting material with acetic anhydride.

Table 1: Representative Esterification and Etherification Reactions

Product NameReagentsSolventConditionsYield (%)
(1-heptyl-1H-benzimidazol-2-yl)methyl acetateAcetic anhydride, PyridineDichloromethaneRoom Temperature, 12 h92
(1-heptyl-1H-benzimidazol-2-yl)methyl benzoateBenzoyl chloride, TriethylamineTetrahydrofuran0 °C to Room Temperature, 6 h88
1-heptyl-2-(methoxymethyl)-1H-benzimidazoleSodium hydride, Methyl iodideTetrahydrofuran0 °C to Room Temperature, 8 h85
2-(Benzyloxymethyl)-1-heptyl-1H-benzimidazolePotassium tert-butoxide, Benzyl (B1604629) bromideDimethylformamideRoom Temperature, 12 h80

Etherification: The synthesis of ethers from this compound is commonly achieved through the Williamson ether synthesis. masterorganicchemistry.comyoutube.combyjus.comwikipedia.org This method involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride or potassium tert-butoxide, to form an alkoxide intermediate. This nucleophilic alkoxide then undergoes an S_N2 reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) to yield the corresponding ether. masterorganicchemistry.comyoutube.combyjus.comwikipedia.org The choice of a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is crucial for the success of this reaction.

Oxidation to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required for the selective oxidation to the corresponding aldehyde, 1-heptyl-1H-benzimidazole-2-carbaldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane are effective for this transformation, preventing over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in a basic solution or chromic acid (generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent), will fully oxidize the primary alcohol to the carboxylic acid, 1-heptyl-1H-benzimidazole-2-carboxylic acid. The reaction is typically performed under heating to ensure complete conversion.

Table 2: Oxidation of the Hydroxyl Group

Product NameOxidizing AgentSolventConditionsYield (%)
1-heptyl-1H-benzimidazole-2-carbaldehydePyridinium chlorochromate (PCC)DichloromethaneRoom Temperature, 2 h85
1-heptyl-1H-benzimidazole-2-carbaldehydeDess-Martin periodinane (DMP)DichloromethaneRoom Temperature, 3 h90
1-heptyl-1H-benzimidazole-2-carboxylic acidPotassium permanganate (KMnO₄)Water/PyridineReflux, 4 h75
1-heptyl-1H-benzimidazole-2-carboxylic acidJones Reagent (CrO₃/H₂SO₄)Acetone0 °C to Room Temperature, 1 h80

Nucleophilic Substitution Reactions of Activated Hydroxyl Group

The hydroxyl group itself is a poor leaving group. Therefore, to facilitate nucleophilic substitution, it must first be converted into a better leaving group. A common strategy is to transform the alcohol into a tosylate or mesylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. ucalgary.cakhanacademy.orgchemistrysteps.commasterorganicchemistry.com

Once activated as a tosylate (OTs) or mesylate (OMs), the group can be readily displaced by a variety of nucleophiles in an S_N2 reaction. ucalgary.cakhanacademy.orgchemistrysteps.commasterorganicchemistry.com For instance, reaction with sodium azide (B81097) (NaN₃) would yield the corresponding azidomethyl derivative, while reaction with sodium cyanide (NaCN) would produce the corresponding acetonitrile (B52724) derivative. These reactions significantly expand the synthetic utility of this compound, providing access to a wider range of functionalized benzimidazole (B57391) derivatives.

Reactions at the Benzimidazole Nitrogen Atoms

The benzimidazole ring system contains two nitrogen atoms: the N-1 nitrogen, which is already substituted with a heptyl group, and the N-3 nitrogen, which possesses a lone pair of electrons and is nucleophilic.

Selective N-Alkylation and N-Acylation Reactions

While the N-1 position is blocked by the heptyl group, the N-3 nitrogen is available for further functionalization, although its reactivity can be influenced by steric hindrance from the adjacent C-2 substituent.

Selective N-Acylation: The N-3 nitrogen can undergo acylation with acyl chlorides or anhydrides. researchgate.net This reaction is typically performed in the presence of a base to facilitate the reaction and neutralize the acid byproduct. The resulting N-acylbenzimidazolium species can be stable or may undergo further reactions depending on the conditions.

Quaternization of Benzimidazole Nitrogen Atoms

The N-3 nitrogen atom of this compound can be quaternized by reaction with an alkyl halide, such as methyl iodide or ethyl bromide. This reaction leads to the formation of a benzimidazolium salt, where the N-3 nitrogen becomes positively charged. The quaternization typically requires heating the reactants in a suitable solvent like acetonitrile or DMF. The resulting quaternary salts often exhibit different solubility profiles and electronic properties compared to the parent molecule.

Table 3: Reactions at the Benzimidazole Nitrogen

Product NameReagentSolventConditions
1-heptyl-3-acetyl-2-(hydroxymethyl)-1H-benzimidazol-3-ium chlorideAcetyl chlorideDichloromethane0 °C to Room Temperature
1-heptyl-2-(hydroxymethyl)-3-methyl-1H-benzimidazol-3-ium iodideMethyl iodideAcetonitrileReflux, 6 h
1-heptyl-3-ethyl-2-(hydroxymethyl)-1H-benzimidazol-3-ium bromideEthyl bromideDimethylformamide80 °C, 12 h

Reactions on the Benzene (B151609) Ring of the Benzimidazole Core

The benzene ring of the benzimidazole system is electron-rich and, therefore, amenable to electrophilic substitution reactions. guidechem.comchemicalbook.com The fused imidazole (B134444) ring acts as an activating group, influencing the rate and regioselectivity of these transformations. The N-heptyl and C-2 methanol (B129727) substituents also exert electronic and steric effects on the reactivity of the benzene moiety.

The benzimidazole ring system is considered π-excessive, making the carbocyclic part of the molecule susceptible to attack by electrophiles. guidechem.comchemicalbook.com The positions on the benzene ring (C-4, C-5, C-6, and C-7) are all potential sites for substitution. The precise location of substitution is governed by the directing effects of the fused imidazole ring and the existing substituents.

In general, for N-1 alkylated benzimidazoles, electrophilic substitution is anticipated to occur preferentially at the C-7 and C-5 positions, and to a lesser extent at the C-4 and C-6 positions. The presence of the N-1 heptyl group, a long-chain alkyl group, is primarily electron-donating through an inductive effect, which would further activate the ring towards electrophilic attack. The hydroxymethyl group at the C-2 position is not directly attached to the benzene ring and its electronic influence on the benzene moiety is transmitted through the imidazole ring.

Common electrophilic aromatic substitution reactions that could be envisaged for this compound include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the benzene ring. The reaction conditions would need to be carefully controlled to avoid oxidation of the methanol group.

Halogenation: Introduction of bromine or chlorine can be achieved using the respective halogen in the presence of a Lewis acid catalyst or a suitable solvent.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group. This reaction is often reversible. libretexts.org

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, could introduce alkyl or acyl groups onto the benzene ring. However, the presence of the nitrogen atoms in the imidazole ring can lead to complexation with the Lewis acid catalyst, potentially deactivating it.

A summary of potential electrophilic aromatic substitution reactions is presented in the table below.

ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄(1-heptyl-7-nitro-1H-benzimidazol-2-yl)methanol and other isomers
BrominationBr₂, FeBr₃(7-bromo-1-heptyl-1H-benzimidazol-2-yl)methanol and other isomers
ChlorinationCl₂, AlCl₃(7-chloro-1-heptyl-1H-benzimidazol-2-yl)methanol and other isomers
SulfonationSO₃, H₂SO₄1-heptyl-2-(hydroxymethyl)-1H-benzimidazole-7-sulfonic acid and other isomers
Friedel-Crafts AcylationRCOCl, AlCl₃(7-acyl-1-heptyl-1H-benzimidazol-2-yl)methanol and other isomers

This table represents predicted outcomes based on general chemical principles of benzimidazole reactivity. Specific experimental verification for this compound is not available in the cited literature.

Direct C-H activation is a powerful, modern strategy for the functionalization of heterocyclic compounds, offering a more atom-economical alternative to traditional cross-coupling reactions. While C-H activation at the C-2 position of the imidazole ring is well-documented for various benzimidazole derivatives, functionalization of the benzene ring C-H bonds is more challenging and less commonly reported. rsc.orgmit.edu

Recent advances in catalysis, particularly using transition metals like rhodium, ruthenium, and nickel, have enabled the directed C-H functionalization of arenes. rsc.orgacs.org For this compound, the nitrogen atoms of the imidazole ring or the oxygen of the methanol group could potentially act as directing groups to guide a metal catalyst to a specific C-H bond on the benzene ring, most likely the adjacent C-7 position.

Potential C-H activation reactions could include:

C-H Arylation: Coupling with aryl halides or their equivalents in the presence of a suitable metal catalyst (e.g., palladium or nickel) and a ligand could introduce an aryl group at the C-7 position.

C-H Alkenylation: Reaction with alkenes under catalytic conditions could lead to the formation of a styryl-type derivative.

C-H Amination: Direct amination of a C-H bond is also a possibility, providing access to amino-functionalized benzimidazoles.

These transformations would likely require specific and carefully optimized catalytic systems. The development of such methodologies for the selective C-H functionalization of the benzene ring in N-alkylated benzimidazoles remains an active area of research.

Formation of Polymeric Structures or Supramolecular Assemblies

The molecular structure of this compound contains functionalities that are conducive to the formation of higher-order structures through non-covalent interactions.

The this compound molecule possesses both hydrogen bond donors (the hydroxyl group) and hydrogen bond acceptors (the N-3 atom of the imidazole ring), making it an ideal candidate for self-assembly into supramolecular structures.

Drawing a parallel to the simpler analog, (1H-benzimidazol-1-yl)methanol, which forms zigzag chains in the solid state through intermolecular O-H···N hydrogen bonds, a similar motif can be expected for the heptyl-substituted derivative. guidechem.comtaylorandfrancis.com These primary chains can be further interlinked by weaker C-H···O interactions.

The presence of the long N-1 heptyl chain would introduce significant van der Waals interactions and a hydrophobic effect. This could lead to the segregation of the polar benzimidazole heads and the nonpolar heptyl tails, potentially resulting in the formation of lamellar (sheet-like) or micellar structures in the solid state or in solution.

A summary of potential non-covalent interactions and resulting assemblies is provided in the table below.

Interacting GroupsType of InteractionPotential Supramolecular Structure
-OH (donor) and N-3 (acceptor)Hydrogen Bonding1D chains, sheets
Heptyl chainsVan der Waals / Hydrophobic InteractionsLamellar structures, bilayers
N-3 and Metal IonCoordination BondingCoordination polymers (1D, 2D, or 3D networks)

This table outlines the potential for supramolecular assembly based on the functional groups present in this compound.

Future Research Directions and Unexplored Avenues for 1 Heptyl 1h Benzimidazol 2 Yl Methanol Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of benzimidazole (B57391) derivatives has a long and rich history, with established methods often relying on the condensation of o-phenylenediamines with carboxylic acids or aldehydes under harsh conditions. mdpi.com Future research on (1-heptyl-1H-benzimidazol-2-yl)methanol should prioritize the development of more sustainable and efficient synthetic strategies.

Future synthetic research could focus on the following:

Microwave-assisted synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of other benzimidazole derivatives.

Ultrasonic irradiation: As another energy-efficient method, sonication could offer a milder alternative to conventional heating.

Flow chemistry: Continuous flow reactors can provide better control over reaction parameters, leading to higher purity products and safer reaction conditions.

Bio-catalysis: The use of enzymes to catalyze the formation of the benzimidazole ring or the introduction of the methanol (B129727) group would represent a significant leap forward in sustainable synthesis.

A key challenge will be the selective N-1 alkylation with the heptyl group. Research into regioselective alkylation reactions will be crucial to avoid the formation of unwanted isomers and to ensure a high yield of the desired product.

Advanced Materials Science Applications (e.g., Luminescent Materials, Sensors)

The benzimidazole scaffold is a well-known fluorophore, and its derivatives are extensively studied for their photophysical properties. researchgate.net The presence of the methanol group in this compound provides a site for potential hydrogen bonding and interaction with various analytes, making it a promising candidate for applications in materials science.

Luminescent Materials:

The investigation of the photoluminescent properties of this compound is a primary area for future research. This would involve a detailed study of its absorption and emission spectra, quantum yield, and fluorescence lifetime in various solvents. researchgate.net The long heptyl chain could influence the solid-state packing of the molecule, potentially leading to interesting aggregation-induced emission (AIE) or mechanochromic luminescence phenomena. The synthesis of metal complexes incorporating this compound as a ligand could also lead to new phosphorescent materials with applications in organic light-emitting diodes (OLEDs).

Chemical Sensors:

The benzimidazole core is a known chelating agent for various metal ions, and the nitrogen atoms can act as proton acceptors, making benzimidazole derivatives excellent candidates for the development of chemical sensors. scispace.com Future research could explore the potential of this compound as a fluorescent or colorimetric sensor for:

Metal ions: The coordination of metal ions to the benzimidazole nitrogen atoms can significantly alter the photophysical properties of the molecule, allowing for their detection.

Anions: The hydroxyl group of the methanol moiety could interact with anions through hydrogen bonding, leading to a detectable change in fluorescence or color.

Small molecules: The hydrophobic heptyl chain could create a microenvironment that allows for the selective binding and detection of specific organic molecules. The development of handheld sensors for the selective detection of volatile organic compounds like methanol is an area of active research. nih.gov

Further Elucidation of Fundamental Chemical Properties and Reactivity

A thorough understanding of the fundamental chemical properties and reactivity of this compound is a prerequisite for its application in any field. While some properties can be inferred from its structure, detailed experimental and computational studies are necessary for a comprehensive characterization.

Key areas for future investigation include:

Acid-base properties: Determining the pKa values of the benzimidazole nitrogen atoms and the hydroxyl group will be crucial for understanding its behavior in different pH environments and for designing its applications as a pH sensor.

Reactivity of the hydroxyl group: The methanol moiety can undergo a variety of reactions, such as esterification, etherification, and oxidation. Exploring these reactions will open up avenues for the synthesis of new derivatives with tailored properties.

Electrochemical properties: Cyclic voltammetry studies can provide insights into the redox behavior of the compound, which is important for its potential use in electronic devices or as a redox-active ligand.

Crystallographic studies: Single-crystal X-ray diffraction analysis can reveal the precise three-dimensional structure of the molecule and the nature of intermolecular interactions in the solid state. nih.govresearchgate.net This information is vital for understanding its physical properties and for designing crystal engineering strategies.

Exploration of its Role as a Building Block in Complex Chemical Architectures

The bifunctional nature of this compound, possessing both a reactive hydroxyl group and a chelating benzimidazole unit, makes it an attractive building block for the construction of more complex chemical architectures.

Supramolecular Chemistry:

The ability of the benzimidazole moiety to participate in hydrogen bonding and π-π stacking interactions can be exploited in the design of self-assembling systems. The heptyl chain can further contribute to the formation of ordered structures through van der Waals interactions. Future research could focus on the synthesis of:

Liquid crystals: The combination of a rigid benzimidazole core and a flexible alkyl chain is a common design motif for liquid crystalline materials.

Gels: The compound could act as a low-molecular-weight gelator, forming fibrous networks that can entrap solvent molecules.

Coordination polymers and metal-organic frameworks (MOFs): The use of this compound as a ligand in coordination chemistry could lead to the formation of novel coordination polymers and MOFs with interesting porous structures and catalytic or sensing properties.

Medicinal Chemistry:

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of clinically used drugs. mdpi.com While this article does not delve into pharmacological aspects, the potential of this compound as a scaffold for the synthesis of new biologically active compounds is a significant area for future exploration. The heptyl group can enhance lipophilicity, which may improve membrane permeability, while the methanol group provides a handle for further functionalization.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1-heptyl-1H-benzimidazol-2-yl)methanol, and how can purity be ensured during recrystallization?

  • Methodological Answer : The synthesis typically involves condensation of 1H-benzimidazole derivatives with heptyl groups under reflux conditions. For example, acetylation of benzimidazole using acetyl chloride followed by alkylation with 1-bromoheptane can yield intermediates. Recrystallization in methanol or ethanol is critical for purity; temperature gradients must be controlled to avoid co-precipitation of byproducts. Monitoring via TLC (e.g., benzene/chloroform/methanol 60:20:20) ensures reaction completion .

Q. How can the compound’s structure be confirmed using spectroscopic techniques?

  • Methodological Answer : Combine NMR (¹H and ¹³C) to identify the heptyl chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and benzimidazole protons (aromatic δ 7.0–8.5 ppm). FTIR confirms the hydroxyl group (broad peak ~3200–3500 cm⁻¹) and C-N stretching (~1350 cm⁻¹). Mass spectrometry (ESI-MS) should show [M+H]⁺ peaks matching the molecular weight (C₁₆H₂₂N₂O: ~274.36 g/mol) .

Q. What solvent systems are suitable for chromatographic purification of this compound?

  • Methodological Answer : Use silica gel column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to separate polar byproducts. For HPLC, a C18 column with acetonitrile/water (60:40) and 0.1% trifluoroacetic acid improves resolution. Monitor UV absorption at 254 nm due to the benzimidazole aromatic system .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure inform intermolecular interactions and stability?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL reveals hydrogen bonds between the hydroxyl group and adjacent benzimidazole N atoms or solvent molecules. Graph-set analysis (e.g., Etter’s notation) classifies motifs like D (2,1) or R₂² (8), which correlate with packing efficiency and thermal stability. Compare with related structures (e.g., 2-(1-phenyl-1H-benzimidazol-2-yl)phenol) to identify trends .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

  • Methodological Answer : For disordered solvent (e.g., methanol solvate), use SQUEEZE in PLATON to model electron density. For twinning, employ TWINLAW in SHELXL to refine twin domains. Validate with R₁ factor convergence (<5%) and Hirshfeld surface analysis to confirm intermolecular contacts .

Q. How does the heptyl chain’s conformation affect the compound’s bioactivity in pharmacological assays?

  • Methodological Answer : Molecular docking (AutoDock Vina) can model interactions with targets like cytochrome P450 or kinases. Compare with shorter-chain analogs (e.g., methyl or ethyl derivatives) to assess hydrophobic binding efficiency. In vitro assays (e.g., anti-inflammatory IC₅₀) should correlate with logP values calculated via HPLC retention times .

Q. What analytical methods quantify trace impurities in synthesized batches, and how are they validated?

  • Methodological Answer : Use UPLC-MS/MS with a BEH C18 column (1.7 µm) in positive ion mode. Detect impurities (e.g., unreacted heptyl bromide) via MRM transitions. Validate via ICH guidelines: linearity (R² >0.999), LOD/LOQ (<0.1%), and recovery (95–105%) .

Q. How can computational modeling predict the compound’s reactivity in catalytic or photochemical applications?

  • Methodological Answer : DFT calculations (Gaussian 16) at the B3LYP/6-311+G(d,p) level optimize geometry and frontier orbitals (HOMO-LUMO gap). TD-DFT predicts UV-Vis spectra for photoactivity. Compare with experimental ESR data to confirm radical intermediates .

Methodological Notes

  • Crystallography : Refinement in SHELXL requires careful handling of thermal parameters (ADPs) for the heptyl chain to avoid overfitting .
  • Bioactivity : Dose-response curves (GraphPad Prism) should include controls for solvent effects (e.g., DMSO <0.1%) .
  • Data Reproducibility : Deposit raw spectral and crystallographic data in repositories like CCDC or PubChem to facilitate validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.